Sodium antimonyl L-tartrate

Description

Historical Perspectives and Early Scientific Investigations of Antimonyl Tartrates

The history of antimonyl tartrates is intertwined with the development of medicine and chemistry. The related compound, potassium antimonyl tartrate, also known as tartar emetic, has been recognized since the Middle Ages for its potent emetic properties. wikipedia.org It was prepared by treating a solution of potassium hydrogen tartrate with antimony trioxide. wikipedia.org In the 16th century, wine stored in antimony cups would leach antimony ions, creating a solution of antimony potassium tartrate that was used to induce vomiting. wikipedia.org

By the early 20th century, the focus of research shifted towards the therapeutic potential of antimonial compounds. In 1905, Plimmer and Thompson demonstrated the activity of sodium and potassium tartrate against trypanosomes. nih.govrsc.org This was followed by the use of tartar emetic for treating cutaneous leishmaniasis in 1912 and visceral leishmaniasis in 1915. nih.govrsc.org A significant milestone was the discovery in 1918 by British physician John Brian Christopherson that potassium antimonyl tartrate could effectively treat schistosomiasis, leading to the widespread use of antimonial drugs for this parasitic disease. wikipedia.org Early pharmacological and therapeutic studies on sodium antimonyl L-tartrate were published in the 1920s. drugfuture.comsemanticscholar.org For instance, a 1921 publication detailed its preparation. drugfuture.com

Contextualization within Organoantimony Chemistry and Coordination Compounds

Sodium antimonyl L-tartrate is classified as an organoantimony compound, which are compounds containing a direct bond between carbon and antimony atoms. thermofisher.com These compounds are a significant area of study within organometallic chemistry. thermofisher.com The antimony in these compounds typically exists in either the Sb(III) or Sb(V) oxidation state. thermofisher.com

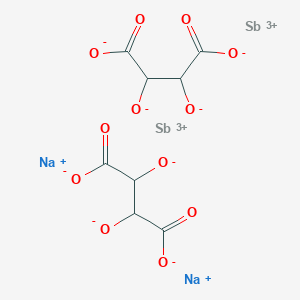

The structure of antimonyl tartrates reveals them to be coordination compounds. X-ray crystallography studies on potassium antimonyl tartrate have shown a dimeric structure where two antimony(III) centers are bridged by tartrate ligands. wikipedia.org This complex anion, Sb₂(C₄H₂O₆)₂²⁻, forms a large ring structure. wikipedia.org The sodium salt, sodium antimonyl L-tartrate, is a trivalent antimonial. drugfuture.com Its unique coordination chemistry, particularly with metal ions, is a subject of ongoing research. scbt.com

Table 1: Chemical Properties of Sodium Antimonyl L-Tartrate

| Property | Value | Source |

| Molecular Formula | C₈H₄Na₂O₁₂Sb₂ or C₄H₄NaO₇Sb | glpbio.comchembk.com |

| Molecular Weight | 581.61 g/mol or 308.82 g/mol | glpbio.comchembk.com |

| Appearance | White solid powder, hygroscopic | drugfuture.comchembk.com |

| Solubility | Soluble in water, insoluble in ethanol | chembk.com |

| Acidity of Aqueous Solution | Slightly acidic | drugfuture.com |

Contemporary Research Significance and Emerging Applications in Scientific Disciplines

In recent times, research into sodium antimonyl L-tartrate and related compounds has expanded beyond their historical medicinal uses. These compounds are now being explored for their potential in various scientific fields.

One area of interest is in materials science and catalysis. The ability of antimonyl tartrates to form stable complexes is being investigated for applications in asymmetric synthesis, where the chiral tartrate ligand can be used to influence the stereochemistry of chemical reactions.

Furthermore, there is growing interest in the environmental applications of these compounds. For example, the reactivity of antimonyl tartrates with organic pollutants suggests their potential use in wastewater treatment. The leaching of antimony from materials like plastics is also an area of study, with sodium hydrogen tartrate solutions being used to investigate this process. researchgate.net

Recent research also focuses on the development of new antimonial agents with improved properties. For instance, a chelate of dimethylcysteine with sodium antimonyl tartrate has been studied as a new preparation for treating schistosomiasis. nih.gov There is also ongoing research into the anticancer potential of antimony compounds, with studies exploring the antitumoral activity of various Sb(III) and Sb(V) complexes. sciencenet.cn

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;antimony(3+);2,3-dioxidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4O6.2Na.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVPADYOEPQJSP-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Na2O12Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956042 | |

| Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34521-09-0 | |

| Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Sodium Antimonyl L Tartrate

Established Synthetic Pathways for Antimonyl Tartrate Complexes

Traditional synthesis of antimonyl tartrate complexes relies on the direct reaction between an antimony precursor and tartaric acid or its salts. These methods are well-documented and form the basis for producing these compounds.

The most common method for preparing antimonyl tartrate complexes involves the reaction of an antimony(III) precursor with tartaric acid or a tartrate salt in an aqueous solution. Antimony trioxide (Sb₂O₃) is a frequently used precursor. For instance, the potassium analogue, potassium antimonyl tartrate (tartar emetic), is synthesized by boiling antimony trioxide with potassium hydrogen tartrate. wikipedia.org A similar principle applies to the synthesis of the sodium salt.

The general reaction involves heating a slurry of the antimony precursor and the corresponding tartrate salt in water. sciencemadness.org For example, antimony tartrate for ceramic precursors has been synthesized by reacting Sb₂O₃ and tartaric acid. researchgate.net The resulting chelate is a binuclear structure, identified as the bis[antimonate(tartrate)(III)] ion, [Sb₂(C₄H₂O₆)₂]²⁻. researchgate.net The reaction stoichiometry and conditions can be adjusted to control the product formation. For example, an excess of tartaric acid can lead to the formation of a monoanionic monoantimony salt. wikipedia.org

| Antimony Precursor | Tartrate Source | Key Reaction Condition | Product Example |

| Antimony Trioxide (Sb₂O₃) | Potassium Hydrogen Tartrate | Heating/refluxing in water | Potassium Antimonyl Tartrate wikipedia.orgsciencemadness.org |

| Antimony Trioxide (Sb₂O₃) | Tartaric Acid | Not specified | H₂[Sb₂(C₄H₂O₆)₂] researchgate.netresearchgate.net |

| Antimony Trichloride (B1173362) (SbCl₃) | Tartaric Acid | Reaction at 90-120°C | Antimony Tartrate google.com |

Hydrolysis plays a crucial role in certain synthetic pathways, either by modifying the tartaric acid derivative or by generating the antimony precursor in situ. An unusual reaction course has been observed where the hydrolysis of diacyl tartaric acids occurs during their reaction with primary amines, leading to the formation of monoacyl tartrimides. arkat-usa.orgresearchgate.net While this specific reaction demonstrates the lability of acyl groups to hydrolysis, it also highlights a pathway for modifying the tartrate ligand.

A more direct application of hydrolysis in synthesis involves the antimony precursor. One patented method describes dissolving an antimony source, such as antimony triethoxide, in a solvent like dimethylformamide (DMF). google.com A controlled amount of water and acid (e.g., hydrogen chloride) is then added, causing the in situ hydrolysis of the precursor to form a precipitate of antimonous acid or a partially hydrolyzed derivative. google.com Subsequent addition of d-tartaric acid leads to an immediate reaction, forming a clear solution of the antimony tartaric acid compound. google.com This approach avoids the use of less soluble precursors like antimony trioxide.

Advanced Synthesis Techniques for Targeted Materials

To overcome the limitations of traditional methods, such as long reaction times and low yields, advanced synthesis techniques have been developed. google.com

Microwave-assisted synthesis has emerged as a powerful technique for preparing inorganic nanostructures, including antimonyl tartrate complexes, rapidly and efficiently. acs.orgmdpi.com This method significantly reduces reaction times from hours to minutes and can lead to higher yields compared to conventional heating. google.com The uniform heating provided by microwave irradiation can also help prevent the thermal decomposition of precursors and reduce side reactions.

A patented method for preparing antimony tartrate utilizes a microwave reactor, reacting tartaric acid and antimony trichloride at temperatures between 90-120°C for 0.5 to 2 hours. google.com This process achieves yields greater than 70%, a significant improvement over older reflux methods that could take tens of hours and result in yields around 30%. google.com

Furthermore, microwave synthesis offers control over the morphology of the final product. Research on the synthesis of Sb₂S₃ microrobots from SbCl₃, tartaric acid, and L-cysteine demonstrated that reaction parameters such as temperature and tartaric acid concentration significantly influence the resulting morphology. rsc.org The optimal temperature was found to be 180°C, and the tartaric acid concentration affected the homogeneity of the microrobot size. rsc.org This level of control is crucial for developing materials with targeted properties for specific applications.

| Parameter | Condition | Outcome/Yield | Reference |

| Temperature | 90°C | 75% | google.com |

| 110°C | 73% | google.com | |

| 120°C | 70.5% | google.com | |

| Time | 2 hours | 75% | google.com |

| 1 hour | 73% | google.com | |

| 0.5 hours | 70.5% | google.com | |

| Morphology Control | 180°C, 30 min | Crystalline structure, controlled size homogeneity | rsc.org |

Derivatization Strategies and Analogue Preparation

Derivatization of sodium antimonyl L-tartrate involves chemically modifying the compound to create analogues with different properties or to facilitate analysis. This can be achieved by altering the cation, modifying the tartrate ligand, or using the complex as a precursor for other compounds.

The most straightforward analogue is potassium antimonyl tartrate, which is structurally very similar and prepared using analogous methods. wikipedia.orgsciencemadness.org The general class of tartaric acid derivatives is broad, including salts like sodium ammonium (B1175870) tartrate and esters like diisopropyl tartrate, which are used in asymmetric synthesis. wikipedia.org

Derivatization is also a key strategy in chiral resolution, where a racemic mixture is reacted with a chiral agent, such as tartaric acid, to form separable diastereomeric salts. wikipedia.org This principle can be applied to create diastereomeric derivatives from antimonyl tartrate.

More complex derivatization involves substituting the tartrate ligand itself. For example, antimony potassium tartrate has been used as a starting material to synthesize an antimony-quercetin (SbQ) complex, demonstrating that the tartrate can be replaced by other chelating agents. researchgate.net Additionally, chemical derivatization is a common technique in gas chromatography to convert non-volatile compounds like inorganic anions into more volatile species suitable for analysis. scribd.comresearchgate.net This could involve esterification or silylation of the hydroxyl and carboxyl groups on the tartrate ligand.

Finally, antimonyl tartrate complexes can serve as precursors for other antimony-containing materials. For example, antimony potassium tartrate has been used as a single-source precursor for the preparation of various antimony oxides (like Sb₂O₃ and KSbO₃) through hydrothermal methods or thermal decomposition. researchgate.net

Structural Elucidation and Stereochemical Investigations of Sodium Antimonyl L Tartrate

Crystallographic Analysis of Antimonyl Tartrate Structures

Single-Crystal X-ray Diffraction Studies of Complex Architectures

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method for determining the atomic and molecular structure of a crystal. uhu-ciqso.eswikipedia.org In this technique, a crystalline sample is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected and analyzed. uhu-ciqso.esyoutube.com The angles and intensities of the diffracted beams are used to generate a three-dimensional electron density map of the crystal, from which the positions of the atoms and the bonds between them can be deduced. wikipedia.orgrigaku.com

This method has been instrumental in elucidating the structures of numerous complex inorganic and organometallic compounds. wikipedia.org For antimonyl tartrate complexes, SC-XRD studies have been vital in understanding their diverse and often intricate crystal structures. researchgate.netresearchgate.net These analyses have revealed that the fundamental building block in many of these structures is a dimeric [Sb₂(L-tartrate)₂]²⁻ anion. wikipedia.org

Detailed Analysis of Antimony(III) Coordination Environments

In the dimeric [Sb₂(L-tartrate)₂]²⁻ unit, each antimony(III) ion is typically coordinated to four oxygen atoms, two from each of the bridging tartrate ligands. d-nb.info Specifically, each Sb(III) center is bonded to one carboxyl oxygen and one hydroxyl oxygen from each of the two tartrate moieties. d-nb.info The coordination geometry around the Sb(III) centers is often described as a distorted square pyramid or a distorted trigonal bipyramid. wikipedia.orgresearchgate.net The presence of a stereochemically active lone pair of electrons on the Sb(III) ion is responsible for this distortion from ideal geometries. researchgate.net The Sb-O bond distances within these complexes vary, reflecting the different types of oxygen atoms (carboxyl vs. hydroxyl) involved in the coordination. researchgate.net

Table 1: Crystallographic Data for a Representative Antimonyl Tartrate Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 14.5965(5) |

| b (Å) | 11.1265(4) |

| c (Å) | 10.3312(3) |

| β (°) | 92.3440(10) |

| Z | 2 |

| Data for Mg[Sb₃(C₄H₂O₆)₂(C₄H₄O₆)(C₄H₅O₆)]·11H₂O at 150 K. d-nb.info |

Examination of Structural Variations in Stereoisomers and Hydration States

The degree of hydration also significantly influences the crystal structure. Water molecules can be incorporated into the crystal lattice in various ways, either coordinated to the metal centers or as non-coordinating molecules occupying voids in the structure. d-nb.info These water molecules often play a critical role in stabilizing the crystal structure through a network of hydrogen bonds. Changes in the hydration state can lead to different crystalline phases with altered unit cell parameters and even different coordination environments for the metal ions.

Theoretical and Computational Approaches to Molecular Structure

To complement experimental data from crystallography, theoretical and computational methods are employed to gain deeper insights into the molecular structure, stability, and behavior of sodium antimonyl L-tartrate.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformer Analysis

Theoretical calculations, including both ab initio (specifically MP2) and Density Functional Theory (DFT) methods, have been utilized to investigate the structure of the dianionic antimony(III)-L-tartrate complex. researchgate.net These computational approaches allow for the exploration of potential low-energy conformations of the molecule in the gas phase (in vacuum at 0 K). researchgate.net

Studies have shown that in addition to the crystallographically observed structure, a closely related low-energy isomeric form can exist. researchgate.net These calculations help in understanding the relative stabilities of different conformers and can reveal alternative structures that might coexist in solution or in the gas phase. researchgate.net By comparing the calculated structures with experimental data, a more complete picture of the compound's structural landscape can be developed. researchgate.net

Exploration of Low-Energy Isomeric Forms in Different Phases

The structure of the antimony(III)-L-tartrate dianion, the core component of sodium antimonyl L-tartrate, is not static and can exist in different isomeric forms, particularly when moving from the solid state to solution or gas phases. Theoretical calculations have been instrumental in revealing these subtle structural variations. researchgate.net

Computational studies using both density functional theory (DFT) and ab initio (MP2) methods have been performed on the crystallographically determined structure of the antimony(III)-L-tartrate dianion. researchgate.net These calculations, conducted in a vacuum at 0 K, identified a closely spaced, low-energy isomeric form. researchgate.net This newly discovered isomer, featuring a different metal-oxygen bridge, is only slightly higher in energy than the form observed in crystals—by approximately 2.2 to 2.4 kcal/mol. researchgate.net This small energy difference suggests that both the crystallographic structure and the newly identified isomer can co-exist not only in the gas phase but also in solution. researchgate.net The presence of these multiple forms is a critical aspect of the compound's chemistry, influencing its interactions and reactivity in different environments.

Table 1: Isomeric Forms of the Antimony(III)-L-Tartrate Dianion

| Isomer | Phase | Method of Identification | Relative Energy (kcal/mol) | Reference |

| Crystallographic Form | Solid, Gas, Solution | X-ray Crystallography, DFT/ab initio | Base Energy | researchgate.net |

| Metal-Oxygen-Bridged Isomer | Gas, Solution | DFT/ab initio (MP2) | +2.2 to +2.4 | researchgate.net |

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are vital for confirming the complex structure of sodium antimonyl L-tartrate and understanding its behavior, especially in solution where it can be dynamic. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared) provide complementary information to paint a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic behavior of antimony-tartrate complexes in aqueous solutions. nih.gov While solid-state methods like X-ray crystallography reveal a static structure, NMR provides insight into the stereochemistry and kinetic lability of the compound in the solution phase.

Studies on the related potassium antimony(III) tartrate complexed with other molecules, such as glutathione (B108866) (GSH), demonstrate the utility of ¹H-NMR. nih.gov These experiments show that the exchange rate of ligands bound to the antimony center can be pH-dependent, ranging from slow to rapid on the NMR timescale. nih.gov For instance, the exchange rate of GSH between its free and antimony-bound forms was measured to be slow at low pH (2 s⁻¹ at pH 3.2) but much faster at biological pH (>440 s⁻¹). nih.gov This facile exchange highlights the dynamic nature of the coordination sphere around the antimony ion in solution. nih.gov Spin-echo ¹H-NMR techniques have been employed to confirm the rapid entry and complexation of Sb(III) within biological environments like red blood cells. nih.gov This demonstrates that NMR is crucial for understanding the compound's solution-phase behavior, which governs its interactions in a biological or chemical context.

Table 2: Application of NMR Spectroscopy in Antimony-Tartrate Studies

| Technique | Nucleus | Phenomenon Studied | Key Findings | Reference |

| ¹H-NMR Spectroscopy | ¹H | Ligand Exchange Kinetics | Exchange rates are pH-dependent, indicating a kinetically labile complex in solution. | nih.gov |

| Spin-Echo ¹H-NMR | ¹H | Complexation Dynamics | Confirms rapid complexation of the Sb(III) center in solution. | nih.gov |

Vibrational Spectroscopy (e.g., Infrared) in Structural Elucidation

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is essential for the structural elucidation of sodium antimonyl L-tartrate by identifying its characteristic functional groups. researchgate.netresearchgate.net The technique provides a molecular fingerprint, confirming the presence of the tartrate ligand and its coordination to the antimony center. The FTIR spectra are typically recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹. phmethods.net

The tartrate component of the molecule gives rise to several distinct absorption bands. researchgate.net The hydroxyl (-OH) groups typically produce broad absorption bands in the high-frequency region of the spectrum, while the carbonyl (C=O) groups of the carboxylate functions result in strong, sharp peaks at lower wavenumbers. researchgate.net For instance, in similar metal tartrate complexes, O-H stretching vibrations are observed between 3100-3600 cm⁻¹, and C=O stretching vibrations appear around 1600 cm⁻¹. researchgate.net The coordination of the carboxylate and hydroxyl oxygen atoms to the antimony ion influences the exact position and shape of these bands. A complete assignment of the vibrational spectra for the antimony(III)-tartrate complex has been undertaken, providing a detailed understanding of its structural vibrations. researchgate.net

Table 3: General Characteristic Infrared (IR) Absorption Bands for Metal Tartrates

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Hydroxyl | O-H Stretch | 3100 - 3600 | researchgate.net |

| Carbonyl | C=O Stretch | ~1600 | researchgate.net |

| Metal-Oxygen | Sb-O Stretch | Lower frequency region (e.g., < 500) | researchgate.net |

Coordination Chemistry and Complexation Phenomena of Sodium Antimonyl L Tartrate

Ligand Properties and Metal Ion Complexation

The tartrate ion (C₄H₄O₆²⁻) acts as a multidentate ligand, coordinating to the antimony(III) ion through its carboxylate and hydroxyl oxygen atoms. This chelation is a key feature of its coordination chemistry. scbt.comd-nb.info In the dimeric structure of the antimonyl tartrate anion, each Sb(III) center is typically coordinated by two oxygen atoms from the carboxylate groups and two oxygen atoms from the hydroxyl groups of the two bridging tartrate ligands, resulting in a distorted square pyramidal geometry around each antimony atom. wikipedia.orgd-nb.info The formation of these complexes is influenced by factors such as pH and the presence of other competing ligands. nih.govacs.org

The complexation is not limited to a simple dimeric structure. Under certain conditions, particularly in the presence of other transition metals, the antimony tartrate dimer can decompose and reassemble into more complex structures, such as Sb₃(μ₃-O)(l-tartrate)₃ chiral trimers. acs.org These trimers can then act as scaffolds to build larger heterometallic clusters. acs.org

Chelation Dynamics and Interaction Mechanisms

The chelation of antimony by tartrate is a dynamic process. The stability of the resulting complex is significant, but the complex itself can be kinetically labile, meaning it can undergo ligand exchange reactions. nih.gov This lability is crucial for its interactions with biological molecules.

Sodium antimonyl L-tartrate is known to interact with biologically important ligands, particularly those containing thiol (sulfhydryl) groups and ribose moieties.

Thiols: The tripeptide glutathione (B108866) (GSH), which contains a cysteine residue with a thiol group, readily complexes with Sb(III) from antimonyl tartrate. nih.gov Studies have shown that the deprotonated thiol group is the primary binding site for Sb(III), leading to the formation of a stable [Sb(GS)₃] complex. nih.gov Despite its high thermodynamic stability, this complex is kinetically labile, with the rate of glutathione exchange being pH-dependent. nih.gov This facile exchange is thought to be important for the transport of antimony within biological systems. nih.gov The interaction with thiol groups in other biomolecules, such as L-cysteine, also involves complexation via ligand exchange. mdpi.com

Ribose-containing Biomolecules: Research has also pointed towards the interaction of antimony complexes with ribose-containing biomolecules. researchgate.net While the specific interactions with the ribose moiety of molecules like RNA are complex, it is an area of ongoing investigation to understand the broader biological implications of antimony compounds.

Electrospray ionization mass spectrometry (ESI-MS) has been a valuable tool for studying the formation of adduct ions of sodium antimonyl L-tartrate in both aqueous and gaseous phases. nih.govresearchgate.net In the gas phase, the antimonyl tartrate dianion can form adducts with various molecules. researchgate.net The extent of adduct formation, particularly with sodium ions, is influenced by the presence of other anions in the solution. nih.gov Anions with high proton affinity tend to promote sodium adduction. nih.gov Conversely, the presence of certain anions can reduce non-specific metal ion adduction. nih.gov These studies provide insights into the stability and reactivity of the complex in different environments.

Comparison with Related Transition Metal Tartrate Complexes

The coordination chemistry of antimony tartrate shares similarities with but also exhibits distinct differences from tartrate complexes of other transition metals. Like antimony, many transition metals form stable complexes with tartrate, often utilized in various applications from catalysis to medicine. nih.govmdpi.com

For instance, tartrate complexes of transition metals like cobalt, copper, and iron have been extensively studied. nih.gov These metals also coordinate to the carboxylate and hydroxyl groups of the tartrate ligand. However, the resulting structures and their properties can vary significantly. For example, the use of potassium antimony tartrate as a precursor has led to the synthesis of complex heterometallic clusters containing iron, manganese, vanadium, nickel, and chromium. acs.orgmdpi.com In these structures, the antimony tartrate unit can act as a building block or a scaffold. acs.org

A key difference lies in the role of the metal ion itself. In the case of antimonyl tartrate, the Sb(III) ion is directly implicated in its biological activity. mdpi.com In contrast, for some other transition metal complexes, the metal's primary role might be to enhance the delivery or activity of the organic ligand. mdpi.com The ability of the antimony tartrate precursor to decompose and re-form into different structural units, such as trimers, provides a flexible platform for constructing a diverse range of cluster compounds that is not as commonly observed with other simple transition metal tartrates. acs.org

| Property | Sodium Antimonyl L-Tartrate | Other Transition Metal Tartrates (e.g., Co, Cu, Fe) |

| Central Metal Ion | Antimony (Sb³⁺) | Cobalt (Co²⁺), Copper (Cu²⁺), Iron (Fe²⁺/Fe³⁺), etc. |

| Typical Structure | Dimeric anion [Sb₂(C₄H₂O₆)₂]²⁻ | Can be monomeric or polymeric, depending on the metal and conditions. |

| Key Interactions | Chelation via carboxylate and hydroxyl groups. scbt.comd-nb.info | Chelation via carboxylate and hydroxyl groups. |

| Biological Activity | Sb³⁺ ion is a key contributor to cytotoxicity. mdpi.com | Activity can be due to the metal ion, the ligand, or the complex as a whole. |

| Cluster Formation | Can act as a precursor to form complex heterometallic clusters. acs.orgmdpi.com | Also form clusters, but the specific structural motifs may differ. |

| Interaction with Thiols | Forms stable, yet kinetically labile, complexes with glutathione. nih.gov | Interactions vary depending on the metal's affinity for sulfur. |

Mechanistic Investigations of Biological Action in in Vitro and Model Systems

Antiprotozoal Action at the Cellular and Molecular Level

The primary therapeutic application of antimonial compounds has been in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. The mechanism of action is multifaceted, involving bioconversion, specific molecular targeting, and interference with critical metabolic pathways of the parasite.

Elucidation of the Prodrug Hypothesis: Reduction of Pentavalent Antimony to Trivalent Forms within Parasitic Organisms (e.g., Leishmania Species)

It is widely accepted that pentavalent antimonials (Sb(V)), the form in which drugs are typically administered, function as prodrugs. nih.govnih.govfrontiersin.org Their antileishmanial activity is critically dependent on the reduction of Sb(V) to the more toxic trivalent form, Sb(III), within the biological system. nih.govnih.govfrontiersin.org This conversion is thought to occur predominantly within the parasite itself, a key step that activates the compound's cytotoxic potential. nih.gov

The reduction process can be mediated through both enzymatic and non-enzymatic pathways.

Enzymatic Reduction : Researchers have identified parasite-specific enzymes that catalyze the reduction of Sb(V). One such enzyme is the thiol-dependent reductase 1 (TDR1), which has been identified in Leishmania. nih.gov Another identified enzyme is LmACR2, an arsenate reductase homologue that also facilitates the conversion of Sb(V) to Sb(III). nih.govnih.gov

Non-Enzymatic Reduction : The reduction can also occur non-enzymatically, facilitated by endogenous thiols within the parasite. nih.gov The parasite's unique and abundant thiol, trypanothione (B104310) (T(SH)₂), as well as glutathione (B108866) (GSH), can directly reduce Sb(V) to Sb(III). nih.gov This reaction is particularly favored in the acidic environment of the macrophage's phagolysosome, where the Leishmania amastigotes reside. nih.gov

This prodrug model helps explain the selective toxicity of the drug, as the activation occurs preferentially within the parasite, leading to the accumulation of the highly active Sb(III) form. nih.gov

Role of Parasite- and Host-Derived Factors in Antimony Efflux Pathways

Resistance to antimonial drugs is a significant clinical challenge and is often associated with the parasite's ability to reduce intracellular drug accumulation. This is primarily achieved through active efflux mechanisms involving ATP-binding cassette (ABC) transporters. frontiersin.org

Key parasite proteins implicated in this process include:

Multidrug Resistance-Associated Protein A (MRPA or P-gpA) : This ABC transporter is known to sequester Sb(III) after it has been conjugated with intracellular thiols, particularly trypanothione. frontiersin.orgnih.gov The resulting metal-thiol complex is then transported into intracellular vesicles, effectively removing the active drug from the cytoplasm. frontiersin.org Overexpression of the gene encoding MRPA is a common feature in antimony-resistant Leishmania isolates. nih.gov

P-glycoprotein (P-gp) : Evidence also points to the involvement of P-gp type efflux pumps located on the plasma membrane. nih.govasm.org These transporters can actively extrude the drug from the parasite, thereby lowering its intracellular concentration. asm.org The activity of these pumps is often elevated in resistant clinical isolates. nih.gov

Host factors also play a role. The intracellular location of Leishmania amastigotes within macrophage phagolysosomes means that host cell transporters and the host's own thiol metabolism can influence the concentration of the drug that ultimately reaches the parasite. nih.gov Furthermore, some studies suggest that drug-resistant parasites can modulate signaling pathways in the host macrophage, potentially altering the host's immune response and contributing to treatment failure. frontiersin.org

Analysis of Stage-Specific Interactions within Parasite Life Cycles

The efficacy of pentavalent antimony is markedly different between the two principal stages of the Leishmania life cycle: the promastigote, which resides in the sandfly vector, and the amastigote, which multiplies within mammalian macrophages.

Numerous studies have demonstrated that amastigotes are significantly more susceptible to Sb(V) than promastigotes. nih.gov This stage-specific susceptibility is directly linked to the prodrug hypothesis. Amastigotes possess a much greater capacity to reduce the inactive Sb(V) to the active Sb(III) form. nih.gov This is correlated with findings that key reducing enzymes, such as TDR1, are expressed at substantially higher levels in amastigotes compared to promastigotes. nih.gov

In contrast, Sb(III) is almost equally toxic to both promastigotes and amastigotes, underscoring that the differential ability to activate the prodrug is the primary determinant of stage-specific susceptibility to Sb(V). nih.gov This differential activity is crucial for the drug's therapeutic effect, as the amastigote is the clinically relevant stage responsible for disease in the mammalian host.

| Parameter | Promastigote Stage | Amastigote Stage | Rationale for Difference |

|---|---|---|---|

| Susceptibility to Pentavalent Antimony (Sb(V)) | Low / Resistant | High / Susceptible | Amastigotes have a higher capacity for reductive activation of Sb(V) to Sb(III). nih.gov |

| Susceptibility to Trivalent Antimony (Sb(III)) | High / Susceptible | High / Susceptible | Sb(III) is the active form and does not require reduction, thus showing similar toxicity to both stages. nih.gov |

| Expression of Reductase Enzymes (e.g., TDR1) | Low | High (approx. 10-fold higher) | Higher enzyme levels in amastigotes facilitate more efficient conversion of the prodrug. nih.gov |

Identification and Characterization of Putative Molecular Targets (e.g., Trypanothione Reductase, Zinc-Finger Proteins, DNA Topoisomerase I, Glycolytic Enzymes)

Once converted to its active Sb(III) form, the compound interacts with and inhibits several key molecular targets within the parasite, leading to metabolic disruption and cell death.

Trypanothione Reductase (TR) : This enzyme is a central component of the parasite's unique thiol-based antioxidant system, which is absent in mammals, making it an attractive drug target. TR is responsible for maintaining the reduced state of trypanothione. researchgate.net Sb(III) is a potent inhibitor of TR, binding directly to its catalytic cysteine residues. researchgate.netmdpi.com Inhibition of TR disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species and increased oxidative stress, which ultimately contributes to cell death. frontiersin.orgnih.gov

Zinc-Finger Proteins : Sb(III) has been shown to interact with zinc-finger domains, which are crucial structural motifs in proteins involved in DNA replication, repair, and gene regulation. nih.gov The trivalent antimony can bind to the cysteine residues within these motifs, promoting the ejection of the zinc atom and thereby disrupting the protein's structure and function. nih.gov

DNA Topoisomerase I : The role of DNA topoisomerase I as a direct target for the active Sb(III) form is debated. Some studies have reported that pentavalent antimonials, specifically sodium stibogluconate, can inhibit the parasite's topoisomerase I. nih.govnih.gov However, other investigations have found that Sb(III) itself is a poor inhibitor of the enzyme. nih.govkglmeridian.com This disparity suggests that the in vivo targeting of Leishmania topoisomerase I via the reductive activation pathway is unlikely to be a primary mechanism of action, though some effects from the parent Sb(V) compound cannot be entirely ruled out. nih.gov

Glycolytic Enzymes : Sb(III) is known to interfere with the parasite's energy metabolism. It has been shown to inhibit key steps in both glycolysis and fatty acid β-oxidation. mdpi.com This disruption of glucose catabolism compromises the parasite's main source of ATP production, leading to a severe energy deficit. mdpi.com Interestingly, while glycolysis is inhibited in drug-sensitive parasites, some resistant strains have been observed to overexpress this pathway, suggesting it is a significant site of action. mdpi.com

| Molecular Target | Mechanism of Interaction | Consequence for the Parasite |

|---|---|---|

| Trypanothione Reductase (TR) | Binds to catalytic cysteine residues, inhibiting enzyme activity. researchgate.net | Disruption of redox balance, increased oxidative stress, and cell death. nih.gov |

| Zinc-Finger Proteins | Binds to cysteine residues in the zinc-finger motif, displacing the zinc atom. nih.gov | Impaired protein function, affecting DNA replication, repair, and gene regulation. nih.gov |

| DNA Topoisomerase I | Inhibition is debated; Sb(III) is a poor inhibitor, though some Sb(V) forms may have an effect. nih.govkglmeridian.com | Considered an improbable primary target for the active Sb(III) form. nih.gov |

| Glycolytic Enzymes | Inhibits key enzymes in the glycolytic pathway and fatty acid β-oxidation. mdpi.com | Disruption of energy metabolism (ATP production), leading to cell death. mdpi.com |

Cellular and Molecular Interactions in Non-Parasitic Biological Systems

Beyond their antiprotozoal properties, antimonial compounds have demonstrated significant cytotoxic effects against certain types of mammalian cancer cells. These findings have opened avenues for repurposing these agents for oncological applications.

Induction of Apoptosis in Specific Neoplastic Cell Lines (e.g., Lymphoid Tumoral Cells)

Studies using potassium antimonyl tartrate, a trivalent antimonial salt, have shown that it can effectively inhibit cell growth and induce apoptosis in various human lymphoid malignant cell lines. This effect has been observed in cell lines derived from acute lymphoid leukaemias (e.g., Jurkat, Molt-4) and lymphomas (e.g., Daudi, Raji).

The mechanism of apoptosis induction by antimonials in these cells involves several key events:

Caspase Activation : The induced cell death is dependent on the activity of caspases, the central executioners of the apoptotic pathway.

Mitochondrial Pathway Involvement : The apoptotic process is associated with a loss of mitochondrial membrane potential, a hallmark of the intrinsic pathway of apoptosis.

Generation of Reactive Oxygen Species (ROS) : Similar to its effects in parasites, antimonial toxicity in tumor cells is linked to an enhanced production of ROS. The cytotoxicity is increased by co-treatment with pro-oxidants and can be abolished by antioxidants, highlighting the critical role of the cellular redox status in modulating the drug's effect.

Furthermore, potassium antimonyl tartrate has been shown to significantly decrease the viability of primary tumoral B cells isolated from patients with chronic lymphoid leukaemia, while normal lymphocytes were found to be less sensitive. This suggests a degree of selective toxicity towards malignant lymphoid cells, making antimonial compounds a subject of interest for potential evaluation in the treatment of certain lymphoid malignancies.

Modulation of Cellular Redox Status and Reactive Oxygen Species Production

Investigations into the biological effects of potassium antimonyl tartrate (PAT), a compound closely related to sodium antimonyl L-tartrate, have revealed a significant influence on cellular redox homeostasis. nih.govnih.gov Studies in human myeloid leukemia (HL60) and lymphoid tumor cells have demonstrated that PAT induces an enhanced cellular production of reactive oxygen species (ROS). nih.govnih.gov This elevation in ROS is a critical component of its cytotoxic and apoptotic effects.

The apoptotic process triggered by PAT is directly modulated by the cellular redox status. nih.govnih.gov This relationship is highlighted by experiments where the compound's toxicity is potentiated by co-treatment with buthionine sulfoximine, a pro-oxidant that inhibits glutathione synthesis. nih.govnih.gov Conversely, the apoptotic effects of PAT are abolished by the antioxidant N-acetylcysteine, underscoring the central role of oxidative stress in its mechanism of action. nih.govnih.gov This enhanced production of ROS is associated with a loss of mitochondrial potential, a key event in the intrinsic apoptotic pathway. nih.govnih.gov

Further research indicates that the interaction of PAT with cellular thiols, such as glutathione (GSH), is fundamental to its impact on redox balance. researchgate.net Ex vivo studies on human blood components showed that PAT leads to a concentration- and time-dependent decrease in GSH levels. researchgate.net This reduction may occur through the formation of a complex between the tartrate and glutathione or by promoting the conversion of reduced GSH to its oxidized form, glutathione disulfide (GSSG). researchgate.net Similarly, other antimonial compounds like sodium antimony gluconate have also been shown to induce the generation of ROS in macrophages. nih.gov

Inhibition of Receptor Tyrosine Kinase Activities and Downstream Signaling Cascades (e.g., Src, Focal Adhesion Kinases)

A key mechanism underlying the biological activity of antimonyl tartrate compounds involves the disruption of critical cell signaling pathways governed by receptor tyrosine kinases (RTKs). Research has identified potassium antimonyl tartrate (PAT) as an inhibitor of the activities of several RTKs. researchgate.netnih.gov This inhibition disrupts the transduction of extracellular signals that are crucial for cell survival, proliferation, and angiogenesis.

The inhibitory action of PAT extends to key downstream signaling cascades. Specifically, in human umbilical vein endothelial cells (HUVECs), PAT has been shown to block the activation of Src and focal adhesion kinases (FAK). researchgate.netnih.gov Src and FAK are non-receptor tyrosine kinases that form a critical signaling complex downstream of integrins and various RTKs. This complex plays a pivotal role in regulating cell migration, adhesion, and survival. nih.gov By preventing the activation of Src and FAK, PAT effectively interrupts the signaling events that are essential for the angiogenic process. researchgate.netnih.gov

Influence on Angiogenesis in In Vitro and In Vivo Model Systems (e.g., Endothelial Cell Proliferation, Migration, Tube Formation)

Sodium antimonyl L-tartrate's analogue, potassium antimonyl tartrate (PAT), has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. researchgate.netnih.gov This activity has been demonstrated across a range of in vitro and in vivo model systems.

In Vitro Angiogenesis Assays

In vitro studies utilizing primary cultured human umbilical vein endothelial cells (HUVECs) have shown that PAT exerts a dose-dependent inhibition on several key steps of the angiogenic cascade. nih.gov It effectively suppresses HUVEC proliferation, migration, and the formation of capillary-like structures (tube formation) in response to various stimuli. researchgate.netnih.gov

| In Vitro Assay | Model System | Observed Effect of Potassium Antimonyl Tartrate (PAT) | Reference |

|---|---|---|---|

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition | nih.gov |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition | nih.gov |

| Endothelial Cell Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent inhibition of capillary-like structure formation | nih.gov |

In Vivo Angiogenesis Models

The anti-angiogenic properties of PAT have been corroborated in in vivo settings. In a Matrigel plug assay, PAT was found to abolish angiogenesis induced by vascular endothelial cell growth factor (VEGF). researchgate.netnih.gov Furthermore, in tumor xenograft mouse models of non-small-cell lung cancer, administration of PAT resulted in a significant reduction in tumor volume and weight. researchgate.netnih.gov Histological analysis of these treated xenografts revealed a remarkable loss of vascularization, directly linking the compound's anti-tumor effect to its in vivo anti-angiogenic properties. researchgate.netnih.gov

| In Vivo Assay | Model System | Observed Effect of Potassium Antimonyl Tartrate (PAT) | Reference |

|---|---|---|---|

| Matrigel Plug Assay | Mouse model | Abolished VEGF-induced angiogenesis | nih.gov |

| Tumor Xenograft | Mouse model (Non-small-cell lung cancer) | Significant decrease in tumor volume and weight; remarkable loss of vascularization in treated xenografts | researchgate.netnih.gov |

Immunomodulatory Effects on Antigen-Presenting Cells and T-Cell Activation

Antimonial compounds, a class which includes sodium antimonyl L-tartrate, have demonstrated significant immunomodulatory capabilities, particularly in the context of their use as anti-leishmanial agents. nih.gov The therapeutic mechanism of these compounds is not solely based on direct toxicity to the parasite but also involves the activation of the host's immune system. nih.gov

Research on pentavalent antimonials (Sb(V)) has revealed strong immunostimulatory properties. nih.govresearchgate.net In vitro treatment of normal antigen-presenting cells (APCs) with Sb(V) leads to an enhanced T-cell stimulating ability. nih.govresearchgate.net This suggests that antimonials can modulate the function of APCs to promote a more robust T-cell response.

Advanced Analytical Methodologies for Sodium Antimonyl L Tartrate Research

Chromatographic and Electrophoretic Separation Techniques

Separation sciences provide the foundational tools for isolating and purifying Sodium Antimonyl L-Tartrate from complex matrices, a critical step for accurate analysis.

Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, which is particularly relevant for compounds containing a chiral moiety like the L-tartrate in Sodium Antimonyl L-Tartrate. nih.govnih.gov In chiral CE, a chiral selector is added to the background electrolyte, which interacts differently with the enantiomers of an analyte, leading to their separation based on differential migration times. nih.gov

Research has demonstrated the efficacy of tartarate-based selectors in CE. For instance, potassium antimonyl d-tartrate has been identified as an efficient chiral selector for resolving racemic mixtures of transition metal complexes. nih.gov This suggests that Sodium Antimonyl L-Tartrate could similarly be employed as a chiral selector. The underlying mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. nih.gov The stability and mobility of these complexes differ, allowing for separation. Factors such as the concentration of the chiral selector, buffer pH, applied voltage, and temperature are optimized to achieve baseline separation. researchgate.net The versatility of CE allows for the analysis of a wide range of compounds, including primary, secondary, and tertiary amines, as well as charged metal complexes. researchgate.net

Table 1: Parameters Affecting Chiral Separation in Capillary Electrophoresis

| Parameter | Effect on Separation | Typical Optimization Strategy |

|---|---|---|

| Chiral Selector Concentration | Affects the degree of interaction with enantiomers. Higher concentrations can improve resolution up to a certain point. | Varied systematically to find the optimal concentration that provides the best balance between resolution and analysis time. |

| Buffer pH | Influences the charge of both the analyte and the selector, affecting electrophoretic mobility and interaction strength. | Adjusted to control the ionization state of the analytes and selector, thereby maximizing enantioselectivity. |

| Applied Voltage | Affects migration speed and Joule heating. Higher voltages can lead to faster analysis but may compromise resolution. | Optimized to achieve efficient separation in a reasonable timeframe without causing significant band broadening due to heat. |

| Temperature | Influences the kinetics and thermodynamics of the chiral recognition process, as well as buffer viscosity. | Controlled to ensure reproducibility and can be adjusted to improve separation efficiency. |

| Organic Modifier | Can alter the solvation of analytes and the selector, impacting the stability of the diastereomeric complexes. | Addition of solvents like methanol (B129727) or acetonitrile (B52724) is tested to enhance resolution for challenging separations. |

Mass Spectrometry for Compound Identification and Complex Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of metal-containing complexes like Sodium Antimonyl L-Tartrate. uvic.ca Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing ionic coordination compounds. researchgate.net

Studies utilizing ESI-MS for the analysis of antimony(III)-D- and -L-tartrate have revealed insights into their enantioselective binding properties. acs.org Negative ion mode ESI-MS analysis has shown that these complexes can exhibit proton-assisted enantioselective molecular recognition with amino acids. acs.org This indicates that the protonation state of the tartrate complex is crucial for its chiral discrimination capabilities. acs.org

ESI-MS is highly effective for identifying metal complexes because the resulting spectra often display simple mass patterns that are easy to interpret. researchgate.net The characteristic isotope distribution of metals like antimony aids in the confident assignment of molecular formulas. uvic.ca Furthermore, ESI is a "soft" ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, providing a snapshot of the species present in the solution. researchgate.net This is invaluable for studying the stoichiometry and stability of metal-ligand complexes. jst.go.jp

Table 2: ESI-MS Findings for Antimony(III)-Tartrate Complexes

| Ion Type | Observation | Implication in Research | Reference |

|---|---|---|---|

| Protonated Monoanionic Selector | Exhibits enantioselective binding with chiral analytes (e.g., amino acids). | The chiral recognition capability is dependent on the protonation state of the complex. | acs.org |

| Dianionic Selector | Fails to show significant enantiomeric discrimination. | Highlights the importance of controlling solution pH for chiral applications. | acs.org |

| [Sb(EDTA)]⁻ Complex | Formed from various Sb(III) starting materials, including Sb(III)-tartrate. | Demonstrates the utility of MS in studying ligand exchange and complex formation in solution. | researchgate.net |

Titrimetric Applications in Quantitative Analysis

Titrimetric methods, while classical, remain robust and reliable for the quantitative analysis of antimony and for determining the water content in research-grade materials.

Complexometric titration is a form of volumetric analysis used for the determination of metal ions. wikipedia.orgbyjus.com In the case of antimony, a solution containing the metal ion is titrated with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). researchgate.netbyjus.com The reaction forms a stable, colored complex, and the endpoint is detected using a metal indicator or by instrumental methods. wikipedia.org

For the determination of antimony, the sample is first brought into solution and the antimony is converted to the appropriate oxidation state, often Sb(III). nist.gov The solution is then buffered to an optimal pH to ensure the quantitative formation of the antimony-EDTA complex. uomustansiriyah.edu.iq The stability of the metal-indicator complex must be less than that of the metal-EDTA complex to ensure a sharp color change at the endpoint. uomustansiriyah.edu.iq This method provides a cost-effective and accurate means of quantifying the antimony content in samples of Sodium Antimonyl L-Tartrate. nih.gov

The determination of water content is critical in the quality control of chemical and pharmaceutical substances, as water can affect stability, reactivity, and physical properties. americanpharmaceuticalreview.comazom.com Karl Fischer (KF) titration is the gold-standard method for measuring water content due to its high accuracy, precision, and specificity for water. The method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. gmpinsiders.com

There are two main types of KF titration: volumetric and coulometric. Volumetric KF is suitable for samples with water content above 0.1%, while the coulometric method is used for trace amounts of water. scharlab.com For a solid substance like Sodium Antimonyl L-Tartrate, the sample is typically dissolved in a suitable anhydrous solvent, such as methanol, before titration. pharmaguideline.com The procedure involves neutralizing the solvent with the KF reagent to an endpoint, then adding the accurately weighed sample and titrating the released water. pharmaguideline.com The water equivalence factor of the KF reagent is often determined using a standard like sodium tartrate dihydrate. pharmaguideline.com

Table 3: Comparison of Karl Fischer Titration Methods

| Feature | Volumetric Titration | Coulometric Titration |

|---|---|---|

| Principle | Iodine is added via a burette as part of a titrant solution. | Iodine is generated electrochemically in situ from an iodide-containing reagent. |

| Typical Water Content Range | 0.01% to 100% gmpinsiders.com | 0.0001% (1 ppm) to 5% gmpinsiders.com |

| Sample Introduction | Direct addition of solid or liquid samples into the titration vessel. | Direct injection of liquid samples or use of an oven to vaporize water from solids. |

| Advantages | Suitable for a wide range of water concentrations; can analyze larger sample sizes. | Extremely high sensitivity for trace moisture; no need to standardize the titrant. |

| Considerations for Sodium Antimonyl L-Tartrate | The sample must be soluble in the KF solvent without causing side reactions. | An evaporator oven might be necessary if the compound is insoluble or reacts with the KF reagents. |

Applications in Protein Crystallization Studies

Protein crystallization is the process of forming well-ordered, three-dimensional crystals of a protein, which is a prerequisite for determining its atomic structure using X-ray diffraction. The success of crystallization often depends on a systematic screening of various chemical conditions, including the type and concentration of precipitants, buffers, and additives.

While direct evidence for the use of Sodium Antimonyl L-Tartrate in protein crystallization is not prominent, tartrate salts, in general, are utilized in crystallization screens. For example, sodium potassium tartrate has been used as a salt in optimizing the crystallization conditions for certain proteins. mdpi.com Salts in crystallization formulations can influence protein solubility, promote favorable intermolecular contacts, and stabilize the crystal lattice. The tartrate ion, with its multiple coordination sites, can interact with protein surface residues. The specific properties of the counter-ion, in this case, sodium and the antimonyl group, would also modulate the solution properties, potentially influencing the crystallization outcome. The investigation of various salts is a common strategy to improve the quality and diffraction properties of protein crystals. mdpi.com

Role as a Precipitant to Facilitate High-Quality Protein Crystal Formation

Sodium antimonyl L-tartrate belongs to the family of tartrate salts, which are recognized as effective precipitating agents in the field of protein crystallography. The primary goal of protein crystallization is to produce large, well-ordered, single crystals suitable for X-ray diffraction analysis, which in turn reveals the three-dimensional structure of the macromolecule. The formation of these crystals is a complex process that depends on achieving a state of supersaturation, where the protein is induced to come out of solution in an ordered manner rather than as an amorphous precipitate. Precipitants are crucial reagents that modulate protein solubility to achieve this delicate balance.

The effectiveness of tartrate salts as a class of precipitants has been demonstrated in comparative studies. In an extensive screen of twelve different salts against 23 different proteins and viruses, sodium tartrate was found to be one of the most successful, rivaling the efficacy of the traditionally favored ammonium (B1175870) sulfate. This suggests that the organic tartrate ion is particularly valuable for promoting crystal growth. The general mechanism by which salt precipitants function involves competing for water molecules, effectively dehydrating the protein and reducing its solubility, which drives the formation of intermolecular contacts necessary for nucleation and crystal growth.

More specifically, tartrate ions can play a direct structural role in the formation of the crystal lattice. A notable example is the protein thaumatin (B217287), which requires the presence of tartrate ions to construct its tetragonal crystal form. In this case, individual tartrate molecules act as molecular bridges, forming hydrogen bonds that link three separate thaumatin molecules together, thus becoming an integral part of the crystal structure itself. This demonstrates a specific interaction beyond simple dehydration, where the precipitant actively participates in building the crystal lattice.

While direct research focusing exclusively on Sodium Antimonyl L-tartrate as a precipitant is limited in publicly available literature, its action can be inferred from the behavior of related tartrate compounds and the known biochemistry of antimony. The precipitating effect is primarily driven by the L-tartrate component. The addition of the antimonyl group (SbO)⁺ creates a more complex coordination compound. Studies have confirmed that antimony-containing tartrates, such as antimony potassium tartrate, are capable of binding to proteins like bovine serum albumin (BSA). This interaction, which causes changes in the protein's secondary structure, indicates that the antimony complex can directly influence the protein's surface chemistry, potentially creating or blocking sites for intermolecular contacts and guiding the crystallization process in a unique manner compared to simpler tartrate salts.

The following tables summarize research findings where various tartrate salts have been successfully used as precipitants, illustrating the utility of the tartrate ion in producing high-quality protein crystals.

| Precipitating Salt | Number of Macromolecules Crystallized (out of 23) | Reference |

|---|---|---|

| Sodium Malonate | 19 | |

| Ammonium Sulfate | 11 | |

| Sodium Tartrate | 11 | |

| Sodium Acetate | 11 | |

| Sodium Formate | 11 |

| Protein/Complex | Precipitant Used | Resulting Crystal Quality/Resolution | Reference |

|---|---|---|---|

| Thaumatin | Potassium Sodium Tartrate | Tetragonal crystal lattice formation; tartrate is integral to the structure. | |

| Lysozyme (B549824) | Potassium Sodium Tartrate | Batch crystallization successfully produced lysozyme crystals. | |

| Antibody-Antigen Complex (humanized anti-IL-13 Fab H2L6) | Ammonium Tartrate (with PEG 3350) | Diffraction-quality crystals to 1.9 Å resolution. |

These findings collectively underscore the utility of the tartrate moiety in protein crystallization. The role of Sodium Antimonyl L-tartrate is therefore predicated on the established precipitating properties of tartrate, enhanced and modified by the specific coordination chemistry of the antimonyl ion and its demonstrated ability to interact with protein surfaces.

Environmental Fate and Biogeochemical Cycling of Antimonyl Tartrates

Environmental Transport and Distribution Mechanisms

The movement and partitioning of antimonyl tartrates in the environment are influenced by their interactions with different environmental compartments, including soil, sediment, and water.

The transport and bioavailability of antimony, the key element in sodium antimonyl L-tartrate, are significantly controlled by adsorption and desorption reactions at the solid-water interface. In aqueous environments, sodium antimonyl L-tartrate dissociates, and the resulting antimony species, primarily antimonite (Sb(III)) and antimonate (Sb(V)), interact with soil and sediment components.

The adsorption of antimony is influenced by several factors, including the speciation of antimony, the type of mineral surface, pH, and the presence of other ions and organic matter. Generally, Sb(III) exhibits a higher affinity for soil minerals compared to Sb(V). This is attributed to the different chemical properties and coordination of the two species.

Key Research Findings on Antimony Adsorption:

Iron and Aluminum Oxides: Minerals such as goethite, hematite, and ferrihydrite are major sinks for antimony in soils and sediments. These oxides have a high capacity for adsorbing both Sb(III) and Sb(V) through the formation of inner-sphere complexes.

Manganese Oxides: Manganese oxides also play a crucial role in the adsorption and transformation of antimony. They can adsorb Sb(III) and also facilitate its oxidation to Sb(V).

Clay Minerals: Clay minerals like kaolinite and montmorillonite contribute to antimony adsorption, although their capacity can be lower than that of metal oxides.

Organic Matter: Soil organic matter can form complexes with antimony, influencing its mobility. Humic and fulvic acids can either enhance or reduce antimony mobility depending on the specific conditions.

Desorption processes, which lead to the release of antimony back into the solution phase, are equally important. The presence of competing ions, such as phosphate and carbonate, can enhance the desorption of antimony from mineral surfaces. Organic acids, including tartaric acid itself, can also mobilize antimony from soils through ligand exchange and dissolution of mineral phases mdpi.com. This suggests that the tartrate moiety of sodium antimonyl L-tartrate could influence its own mobility in the environment.

| Mineral | Antimony Species | Adsorption Capacity (mg/g) | Reference |

| Ferrihydrite | Sb(III) | 101.4 | ykcs.ac.cn |

| Ferrihydrite | Sb(V) | 55.9 | ykcs.ac.cn |

| Goethite | Sb(III) | 13.30 | ykcs.ac.cn |

| Goethite | Sb(V) | 5.67 | ykcs.ac.cn |

| Hematite | Sb(III) | 5.13 | ykcs.ac.cn |

| Hematite | Sb(V) | 3.70 | ykcs.ac.cn |

| Ramsdellite | Sb(III) | 16.52 | ykcs.ac.cn |

| Ramsdellite | Sb(V) | 7.58 | ykcs.ac.cn |

| Aluminum Oxide | Sb(III) | 1.66 | ykcs.ac.cn |

| Aluminum Oxide | Sb(V) | 1.69 | ykcs.ac.cn |

| Kaolinite | Sb(III) | 0.27 | ykcs.ac.cn |

| Kaolinite | Sb(V) | 0.51 | ykcs.ac.cn |

The Henry's Law constant (H) is a critical parameter for assessing the partitioning of a chemical between the aqueous and atmospheric phases. It provides an indication of a substance's tendency to volatilize from water.

For Sodium Antimonyl L-tartrate, an ionic compound with very low vapor pressure, the Henry's Law constant is expected to be extremely low. While specific experimental data for this compound are not available in the scientific literature, its non-volatile nature means that it will overwhelmingly partition into the aqueous and solid phases of the environment rather than the atmosphere.

The environmental distribution of Sodium Antimonyl L-tartrate is therefore not significantly influenced by volatilization. Its transport will primarily occur through water movement and the transport of suspended solids to which it is adsorbed.

Biogeochemical Transformations in Environmental Systems

Once in the environment, antimonyl tartrates are subject to various transformation processes mediated by biological and photochemical activities. These transformations can alter the mobility, toxicity, and ultimate fate of antimony.

Microorganisms play a significant role in the biogeochemical cycling of antimony. The biodegradation of sodium antimonyl L-tartrate involves two main components: the antimony moiety and the tartrate ligand.

Microbial Transformation of Antimony:

The primary microbial transformation of antimony is the oxidation of the more toxic trivalent form (Sb(III)) to the less toxic pentavalent form (Sb(V)). This process is carried out by a variety of bacteria, which can utilize this oxidation as a detoxification mechanism. Some bacteria may also be capable of reducing Sb(V) to Sb(III) under anaerobic conditions.

Another important microbial process is methylation, where inorganic antimony is converted to volatile organic forms such as trimethylstibine. This can facilitate the atmospheric transport of antimony.

Biodegradation of Tartrate:

The L-tartrate component of the molecule is a readily biodegradable organic acid. Many microorganisms can utilize tartrate as a carbon and energy source, leading to its mineralization to carbon dioxide and water. The biodegradation of the tartrate ligand can release the antimony into the environment, where it will then be subject to other fate processes such as adsorption or further microbial transformation.

| Microorganism | Transformation | Environment |

| Agrobacterium tumefaciens | Sb(III) oxidation | Soil |

| Comamonas testosteroni | Sb(III) oxidation and immobilization | Soil |

| Various bacteria | Sb(V) reduction | Anaerobic sediments |

| Fungi (e.g., Scopulariopsis brevicaulis) | Methylation of antimony | Aerobic conditions |

| Bacteria (e.g., Clostridium species) | Methylation of antimony | Anaerobic conditions |

Phototransformation, or the degradation of a compound by light, can be an important environmental fate process for some chemicals. For sodium antimonyl L-tartrate, phototransformation can potentially occur through direct photolysis or indirect photochemical reactions.

Direct Photolysis:

Direct photolysis involves the absorption of light by the molecule itself, leading to its breakdown. The tartrate ligand in the complex has the potential to absorb UV radiation, which could lead to the degradation of the organic part of the molecule and the release of antimony.

Indirect Phototransformation:

Indirect phototransformation involves the reaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH). These highly reactive species can attack the organic tartrate ligand, leading to its degradation. The presence of natural photosensitizers in water and soil, such as humic substances, can enhance the rate of indirect phototransformation.

Research on the photochemistry of antimony complexes suggests that ligand-to-metal charge transfer (LMCT) can occur upon UV irradiation, leading to the reduction of the metal center and oxidation of the ligand core.ac.uk. In the case of sodium antimonyl L-tartrate, this could potentially lead to the oxidation of the tartrate and a change in the oxidation state of the antimony. However, specific studies on the phototransformation of sodium antimonyl L-tartrate are limited, and further research is needed to fully elucidate these mechanisms in complex environmental matrices.

Q & A

Basic Research Questions

Q. How is Sodium Antimonyl L-Tartrate identified and validated for purity in laboratory settings?

- Methodology : Follow pharmacopeial standards such as USP 36, which specifies tests for antimony, sodium, and tartrate ions. For example, titrate a 1.0 g sample dissolved in 50 mL of carbon dioxide-free water to pH 4.5 using 0.010 N HCl/NaOH; acidity/alkalinity limits require ≤2.0 mL titration . Use flame atomic absorption spectroscopy (FAAS) for sodium quantification and complexometric titrations for antimony.

Q. What are the standard protocols for preparing Sodium Antimonyl L-Tartrate solutions in aqueous systems?

- Methodology : Dissolve the compound in deionized water at concentrations tailored to experimental needs (e.g., 2–6 mmol additions to 2 M ZnSO4 electrolytes, as in zinc battery studies). Filter solutions to remove undissolved particulates and store in airtight containers to prevent oxidation .

Q. How does Sodium Antimonyl L-Tartrate interact with metal ions in solution-phase experiments?

- Methodology : Utilize spectroscopic techniques (e.g., UV-Vis, FTIR) to monitor ligand exchange. For instance, L-tartrate anions displace water in Zn²⁺ solvation sheaths, increasing de-solvation energy barriers. Pair with density functional theory (DFT) calculations to model coordination geometries .

Advanced Research Questions

Q. What mechanistic role does Sodium Antimonyl L-Tartrate play in regulating nucleation overpotential in zinc-ion batteries?

- Methodology : Design electrochemical cells with modified electrolytes (e.g., 2 M ZnSO4 + 4 mmol Sodium Antimonyl L-Tartrate). Measure nucleation overpotential via chronoamperometry and compare with control electrolytes. The compound increases overpotential from 28.3 mV to 45.9 mV by altering Zn²⁺ deposition kinetics and suppressing agglomeration .

Q. How can researchers resolve contradictions in reported effects of Sodium Antimonyl L-Tartrate across different electrochemical systems?

- Methodology : Conduct controlled variable studies (pH, concentration, counterions) to isolate contributing factors. For example, sodium ions in the compound may dominate ion shielding in alkaline media but not in acidic systems. Replicate experiments using standardized protocols (e.g., USP 36 for purity verification) to minimize variability .

Q. What advanced analytical techniques are recommended for characterizing Sodium Antimonyl L-Tartrate’s stability under high-temperature or high-humidity conditions?

- Methodology : Perform thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess thermal and hygroscopic stability. Couple with X-ray diffraction (XRD) to detect phase changes and Raman spectroscopy to track degradation products (e.g., antimony oxides) .

Q. How does Sodium Antimonyl L-Tartrate influence chiral separations in HPLC when used as a mobile phase additive?

- Methodology : Prepare chiral mobile phases with di-n-butyl L-tartrate–boric acid complexes. Optimize enantiomer resolution by adjusting tartrate concentration (e.g., 5–20 mM) and pH (3.0–5.0). Validate separations using amino alcohol analytes and compare retention times with control runs .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships involving Sodium Antimonyl L-Tartrate?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy thresholds in inhibition/activation studies. For electrochemical data, use Tafel plots to correlate overpotential changes with tartrate concentration .

Q. How should researchers design experiments to assess the compound’s toxicity in biomedical applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.